Anilino 2,2-dimethylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114838-64-1 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
anilino 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(13)14-12-9-7-5-4-6-8-9/h4-8,12H,1-3H3 |
InChI Key |
KSFSDAVYEZHAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)ONC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Anilino 2,2 Dimethylpropanoate and Its Analogues
Classical Esterification and Amidation Reactions for the Core Compound
The synthesis of the core structures related to Anilino 2,2-dimethylpropanoate, primarily N-pivaloylaniline (the amide formed from aniline (B41778) and pivalic acid), relies on established organic chemistry principles. These methods involve the formation of an amide bond, a fundamental transformation in organic synthesis.
Acid-Catalyzed Synthesis Protocols
Direct amide synthesis from a carboxylic acid and an amine is a challenging reaction that typically requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com The Fischer-Speier esterification, a cornerstone of acid-catalyzed synthesis, is the analogous reaction for producing esters from carboxylic acids and alcohols. rsc.orgmasterorganicchemistry.com While direct acid catalysis for amidation is less common due to the basicity of the amine, which gets protonated by the acid catalyst, specialized conditions can facilitate this transformation. msu.edu
The mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commsu.edu The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com For sterically hindered acids like 2,2-dimethylpropanoic acid (pivalic acid), reaction rates can be significantly slower compared to less bulky acids. msu.edu
Table 1: Comparison of Acid-Catalyzed Reactions
| Reaction Name | Reactants | Catalyst | Key Feature |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄, TsOH) | Reversible reaction; often requires removal of water to drive to completion. masterorganicchemistry.commsu.edu |
| Direct Thermal Amidation | Carboxylic Acid, Amine | None (Heat) | Requires high temperatures (>160 °C) to overcome salt formation. mdpi.com |
Base-Mediated Synthesis Protocols
Base-mediated and base-catalyzed reactions offer alternative pathways for amide and ester synthesis. Bases can function either as catalysts or as stoichiometric reagents to neutralize acidic byproducts. researchgate.net In the context of synthesizing anilides, bases are crucial, particularly when employing highly reactive carboxylic acid derivatives.
Modern catalytic systems have been developed for the direct amidation of esters with anilines. For example, a Nickel/N-heterocyclic carbene (Ni/NHC) catalytic system enables the direct amidation of methyl esters. mdpi.com Another approach involves manganese-pincer complexes that catalyze the aminolysis of esters. mdpi.com While effective, these advanced catalytic methods often require specific ligands and elevated temperatures.
The Steglich esterification is a classic example of a base-mediated coupling, forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.org DMAP acts as a potent nucleophilic catalyst, accelerating the reaction. rsc.org
Utilization of Acyl Chlorides and Related Activating Agents
The most direct and common method for synthesizing N-pivaloylaniline involves the use of an activated carboxylic acid derivative, such as pivaloyl chloride (2,2-dimethylpropanoyl chloride). vulcanchem.comlibretexts.org This method circumvents the equilibrium limitations of direct acid-and-amine reactions, making the transformation essentially irreversible. libretexts.org
The reaction involves the nucleophilic attack of aniline on the highly electrophilic carbonyl carbon of pivaloyl chloride. organicchemistrytutor.com This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to scavenge the hydrochloric acid (HCl) generated as a byproduct. vulcanchem.comorganicchemistrytutor.com This prevents the protonation of the starting aniline, which would render it non-nucleophilic. organicchemistrytutor.com Yields for this type of reaction are generally good, often in the 60-80% range after purification. vulcanchem.com
Pivalic anhydride (B1165640) is another suitable activating agent that can be used for the esterification of phenols or the amidation of anilines. arkat-usa.org Its use, sometimes in conjunction with catalysts like sodium thiosulfate, provides a practical route to the desired products, with the advantage that the byproduct is the relatively benign pivalic acid. arkat-usa.org
Table 2: Synthesis of N-Pivaloylaniline using Acyl Chloride
| Reagents | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Pivaloyl Chloride, Aniline | Pyridine | Inert Solvent | 0–25 °C | 60–80% | vulcanchem.com |
Multicomponent Reaction Pathways Incorporating Anilino and 2,2-Dimethylpropanoate Fragments
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.comfrontiersin.org This approach offers significant advantages in terms of step economy, atom economy, and the rapid generation of molecular complexity. frontiersin.org
Asymmetric Ugi Reaction Strategies
The Ugi four-component reaction (U-4CR) is a prominent MCR that produces α-acylamino amides from the combination of a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide. mdpi.combeilstein-journals.org This reaction is exceptionally versatile for creating peptide-like structures and diverse molecular scaffolds. mdpi.comrsc.org
To generate structures incorporating the desired fragments, the Ugi reaction could be performed using an aldehyde, aniline (as the amine), pivalic acid (as the carboxylic acid), and a suitable isocyanide. The generally accepted mechanism involves the initial formation of an imine from the aldehyde and aniline, which is then protonated. mdpi.combeilstein-journals.org This is followed by nucleophilic attack from the isocyanide and subsequent intramolecular rearrangement (the Mumm rearrangement) to yield the final product. beilstein-journals.org
A significant challenge in the Ugi reaction has been the control of stereochemistry. nih.gov Recent breakthroughs have addressed this, notably through the use of chiral catalysts. An enantioselective four-component Ugi reaction catalyzed by a chiral phosphoric acid derivative has been developed, delivering a wide range of α-acylamino amides with good to excellent enantiomeric excess. nih.gov This asymmetric catalysis provides a powerful tool for the stereocontrolled synthesis of complex molecules incorporating anilino and pivaloyl moieties. nih.gov
Other Convergent Synthetic Routes
Beyond the Ugi reaction, several other MCRs and convergent strategies can be employed to synthesize complex molecules from anilino and pivaloate-related building blocks.
Passerini Reaction : This three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com While it doesn't directly incorporate an amine, its products can be further functionalized.
Hantzsch Dihydropyridine Synthesis : This MCR can be adapted to use anilines as the nitrogen source, leading to the formation of N-aryl-dihydropyridines, which are scaffolds of significant interest. bohrium.com
Organozinc Pivalates in Cross-Coupling : A convergent approach involves the use of organozinc pivalates in transition-metal-catalyzed cross-coupling reactions. rsc.org For example, organozinc pivalates, prepared via selective metalation, have demonstrated high stability and reactivity in Palladium-catalyzed Negishi couplings to form complex functionalized heterocyclic compounds. rsc.org This highlights a powerful method for convergently linking a pivaloate-containing fragment to various electrophiles.
These varied synthetic routes underscore the flexibility and power of modern organic synthesis in constructing molecules with specific substructures like the anilino and 2,2-dimethylpropanoate fragments.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-pivaloylaniline |
| Pivalic acid (2,2-dimethylpropanoic acid) |
| Aniline |
| Pivaloyl chloride (2,2-dimethylpropanoyl chloride) |
| Pyridine |
| Triethylamine |
| Pivalic anhydride |
| Sodium thiosulfate |
| 4-dimethylaminopyridine (DMAP) |
| Dicyclohexylcarbodiimide (DCC) |
| N-aryl-dihydropyridines |
| α-acylamino amides |
Directed Derivatization Strategies of the Anilino Moiety
The anilino moiety of this compound offers a versatile platform for a variety of chemical transformations. The nitrogen atom and the associated phenyl ring can be selectively functionalized to generate a diverse library of analogues. These modifications are crucial for modulating the electronic and steric properties of the molecule, which in turn can influence its reactivity and potential applications.
N-Acylation and Other N-Functionalization Techniques
The secondary amine nitrogen in this compound is a prime site for functionalization, most notably through N-acylation. This reaction involves the introduction of an acyl group onto the nitrogen atom, typically by reacting the parent compound with an acyl chloride or anhydride. A key example is the synthesis of (N-Acetylanilino) 2,2-dimethylpropanoate, which can be achieved through the reaction of aniline with acetic anhydride, followed by esterification. ontosight.ai The introduction of an acetyl group on the nitrogen atom alters the electronic properties of the anilino moiety, reducing the basicity of the nitrogen. ontosight.ai
Beyond acylation, other N-functionalization strategies can be employed to introduce a variety of substituents. These reactions leverage the nucleophilicity of the nitrogen atom. For instance, N-alkylation can introduce alkyl groups, further modifying the steric and electronic environment around the nitrogen. General catalytic methods, such as those using ruthenium nanoparticles with functional aldehydes, have been developed for the N-functionalization of various amines and could be applicable here. nih.gov The anilino nitrogen's lone pair also allows it to act as a hydrogen bond acceptor, a property that can be modulated by the nature of the N-substituent. vulcanchem.com
Table 1: Examples of N-Functionalization Reactions on the Anilino Moiety
| Reaction Type | Reagent Example | Product Class | Key Structural Change |
| N-Acylation | Acetic Anhydride | N-acyl anilino ester | Addition of an acetyl group to the nitrogen |
| N-Alkylation | Alkyl Halide | N-alkyl anilino ester | Addition of an alkyl group to the nitrogen |
| N-Sulfonylation | Tosyl Chloride | N-sulfonyl anilino ester | Addition of a tosyl group to the nitrogen |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of the anilino moiety is susceptible to aromatic substitution reactions, allowing for the introduction of functional groups directly onto the aromatic core.
Electrophilic Aromatic Substitution (EAS): The anilino group (-NH-R) is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic attack. byjus.com This activation directs incoming electrophiles primarily to the ortho and para positions due to resonance stabilization of the intermediate carbocation (the arenium ion). pressbooks.pubuci.edu Common EAS reactions include halogenation (bromination, chlorination), nitration, and sulfonation. byjus.comminia.edu.eg For example, reaction with bromine water would be expected to yield 2,4,6-tribromo-substituted products readily at room temperature, analogous to the reaction with aniline itself. byjus.com To achieve monosubstitution, the activating effect of the amino group often needs to be moderated, for instance, by prior N-acylation.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on an unsubstituted phenyl ring is generally difficult. scribd.com This type of reaction typically requires the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to a suitable leaving group (like a halide) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. chadsprep.comopenstax.org The anilino group itself is electron-donating, making the phenyl ring of this compound deactivated towards nucleophilic attack. Therefore, direct NAS is not a feasible strategy on the parent compound. However, if the phenyl ring were to be functionalized with potent electron-withdrawing groups via electrophilic substitution first (e.g., nitration), subsequent NAS reactions could become possible. scribd.comresearchgate.net
Table 2: Potential Aromatic Substitution Reactions on the Phenyl Ring
| Reaction Type | Reagent/Conditions | Expected Product Position(s) | Notes |
| Electrophilic: Bromination | Br2 / FeBr3 | ortho, para | The -NHCOR group is an o,p-director. |
| Electrophilic: Nitration | HNO3 / H2SO4 | ortho, para | Can lead to oxidation if conditions are too harsh. |
| Electrophilic: Sulfonation | Fuming H2SO4 | ortho, para | Forms anilinium salt, which can influence directing effects. byjus.com |
| Nucleophilic | Strong Nucleophile (e.g., OH⁻) | Not applicable | Unfavorable without strong electron-withdrawing groups on the ring. chadsprep.com |
Formation of Schiff Bases and Related Imine Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). scispace.comekb.eg This reaction proceeds via a nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to yield the final imine. eijppr.comisca.me
The nitrogen atom in this compound is part of a secondary amine. As such, it lacks the necessary second hydrogen atom required for the final dehydration step to form a stable imine. Therefore, This compound cannot directly form a Schiff base.
However, Schiff base derivatives related to the parent structure can be synthesized through indirect routes:
Hydrolysis followed by Condensation: The ester can be hydrolyzed to yield aniline and 2,2-dimethylpropanoic acid. vulcanchem.com The resulting aniline, being a primary amine, can then readily react with various aldehydes and ketones to form a wide array of Schiff bases. isca.me
Synthesis from a Schiff Base Precursor: An alternative strategy involves first forming a Schiff base from aniline and a chosen carbonyl compound. The resulting imine could then potentially be N-functionalized, although direct acylation at the imine nitrogen is not a standard transformation.
These indirect methods allow for the creation of imine-containing structures that incorporate the anilino framework, expanding the range of accessible derivatives.
Chemical Modifications of the 2,2-Dimethylpropanoate Moiety
The 2,2-dimethylpropanoate (pivaloate) portion of the molecule also presents opportunities for chemical modification, primarily centered on the ester linkage and, more hypothetically, the quaternary carbon center.
Functional Group Interconversions at the Ester Linkage
The ester group is a key functional handle that can be transformed into several other functionalities through well-established organic reactions. vanderbilt.edu
Hydrolysis: As previously mentioned, the most fundamental transformation is the hydrolysis of the ester linkage. This can be achieved under acidic or basic conditions to cleave the molecule, yielding aniline and 2,2-dimethylpropanoic acid (pivalic acid). vulcanchem.com This reaction is often a first step in multistep syntheses where the pivaloyl group is used for protection.
Reduction: The ester can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) would typically reduce the ester to produce N-(hydroxymethyl)aniline and tert-butyl alcohol, although the N-acyl bond might also be susceptible to cleavage. Partial reduction to an aldehyde may be possible using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. vanderbilt.edu
Aminolysis/Amidation: Reaction with amines (aminolysis) can convert the ester into an amide. This would involve cleaving the ester to form N,N'-disubstituted ureas or related compounds, depending on the reaction conditions and the amine used.
Grignard Reaction: Reaction with Grignard reagents (R-MgX) could potentially lead to the formation of tertiary alcohols by adding two equivalents of the organometallic reagent to the carbonyl carbon, though side reactions involving the anilino proton would need to be considered.
Table 3: Potential Functional Group Interconversions of the Ester Moiety
| Reaction Type | Reagent(s) | Product Functional Group | Notes |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid + Amine | Cleaves the molecule into its constituent parts. vulcanchem.com |
| Reduction (Full) | LiAlH₄ | Alcohol | Reduces the carbonyl group. |
| Reduction (Partial) | DIBAL-H (low temp.) | Aldehyde | Halts the reduction at the aldehyde stage. vanderbilt.edu |
| Aminolysis | R₂NH | Amide | Forms a new C-N bond, displacing the anilino group. |
Stereoselective Functionalization of the Quaternary Carbon Center
The 2,2-dimethylpropanoate moiety contains a quaternary carbon atom, defined as a carbon atom bonded to four other carbon atoms (in this case, the central carbon of the tert-butyl group). The stereoselective functionalization of such centers, especially unactivated ones, represents a significant challenge in synthetic chemistry due to high steric hindrance and the strength of the C-H and C-C bonds. acs.orgescholarship.org
Direct stereoselective functionalization of the quaternary carbon within the intact this compound molecule is not a reported or synthetically straightforward transformation. The existing methods for creating chiral quaternary centers typically involve either:
Asymmetric Synthesis: Building the quaternary center from prochiral precursors using chiral catalysts or auxiliaries. nih.govorganic-chemistry.org
C-H Functionalization: Employing advanced catalytic systems (e.g., rhodium or iridium-based catalysts) to selectively activate and functionalize a C-H bond, a process that is highly dependent on the electronic and steric environment of the substrate. researchgate.net
Rearrangement Reactions: Utilizing reactions like the Wolff rearrangement to construct quaternary centers. vanderbilt.edu
For instance, stereoselective quaternary centers can be generated via Michael additions to α,β-unsaturated acyl ligands attached to a chiral auxiliary or through diastereoselective Birch reduction/alkylation of aromatic rings bearing a chiral auxiliary. escholarship.orgrsc.org These powerful methods are used to construct complex molecular architectures but are not designed for the post-synthesis modification of a simple, sterically congested pivaloyl group. Therefore, while the field of quaternary carbon functionalization is active, its direct application to the 2,2-dimethylpropanoate moiety of this specific compound remains a formidable synthetic hurdle.
Catalytic Approaches in the Synthesis of this compound Analogues
The construction of the N-aryl bond in this compound and its analogues, which are essentially N-arylated amino acid esters, is a cornerstone of modern synthetic organic chemistry. The development of catalytic methodologies has been pivotal in achieving this transformation with high efficiency and selectivity. Two of the most prominent and widely adopted strategies involve palladium-catalyzed cross-coupling reactions and copper-catalyzed N-arylation processes. These methods offer versatile pathways to a diverse range of N-aryl amino acid esters, accommodating various functional groups on both the aniline and the amino acid ester components.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands as a powerful and versatile method for the synthesis of this compound analogues. researchgate.netwikipedia.org This reaction class facilitates the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine, in this case, an amino acid ester. wikipedia.org The success of this methodology is heavily reliant on the choice of the palladium catalyst system, which typically consists of a palladium precursor and a specialized ligand.
The development of sophisticated phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands are often required to promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. For the synthesis of N-aryl amino acid esters, including sterically demanding variants like the 2,2-dimethylpropanoate (pivalate) ester, the selection of an appropriate ligand is crucial to achieve high yields and, importantly, to prevent racemization of the chiral center in the amino acid moiety. researchgate.net
Advanced catalyst systems have been developed to address the challenges associated with the coupling of amino acid esters. For instance, the use of biaryl dialkylphosphine ligands, such as BrettPhos, has enabled the coupling of functionalized primary amines with aryl chlorides under mild conditions. mit.edu This is particularly relevant for synthesizing analogues with complex functionalities. Similarly, precatalysts like t-BuBrettPhos Pd G3 and G4 have been shown to be effective for the N-arylation of various amino acid esters, including methyl, tert-butyl, and benzyl (B1604629) esters, with aryl triflates, minimizing racemization. researchgate.netacs.org The use of N-heterocyclic carbene (NHC) ligands has also provided highly active catalysts for these transformations. researchgate.net
The reaction conditions, including the choice of base and solvent, play a significant role. Bases such as sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are commonly employed to facilitate the deprotonation of the amine. mit.edunih.gov The ability to use aryl chlorides, which are often more cost-effective and readily available than bromides or iodides, is a significant advantage offered by modern palladium catalyst systems. researchgate.netmit.edu
Below is a table summarizing representative examples of palladium-catalyzed N-arylation for the synthesis of amino acid ester analogues.
| Aryl Halide/Triflate | Amino Acid Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Phenyl triflate | Phenylalanine tert-butyl ester | t-BuBrettPhos Pd G3 | CsF | Toluene | 23 | 94 | researchgate.netacs.org |
| 4-Chlorotoluene | Glycine tert-butyl ester | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | 95 | mit.edu |
| 1-Bromo-4-methoxybenzene | Valine methyl ester | Pd(OAc)₂ / DavePhos | NaOt-Bu | Toluene | 80 | 85 | mit.edu |
| 2-Chloropyridine | Leucine methyl ester | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 88 | beilstein-journals.org |
| Phenyl pivalate | Aniline | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | Cs₂CO₃ | THF/H₂O | 80 | 91 | nih.gov |
This interactive table provides examples of the versatility of palladium catalysis in forming C-N bonds for analogues of this compound.
Copper-Catalyzed N-Arylation Processes
Copper-catalyzed N-arylation, commonly known as the Ullmann condensation or Ullmann-type reaction, represents a classical and still highly relevant method for synthesizing N-aryl amino acid esters. wikipedia.orgnih.gov Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of modern catalytic systems, often employing ligands, has significantly expanded the scope and applicability of this transformation under milder conditions.
The key to the modern Ullmann reaction is the use of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand that facilitates the catalytic cycle. researchgate.net Various classes of ligands have been found to be effective, including diamines, amino acids (like L-proline), and β-diketones. researchgate.netrsc.org The use of amino acids as ligands is particularly interesting as it is proposed that the amino acid structure itself can accelerate the coupling reaction. researchgate.net This has been demonstrated in the synthesis of N-aryl-α-amino acids with retention of configuration. wikipedia.org
Copper-catalyzed methods are often complementary to palladium-catalyzed reactions. They can be particularly effective for the coupling of aryl iodides and bromides. wikipedia.orgresearchgate.net The choice of base, such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typical for these reactions. researchgate.netnih.gov
Recent advancements have focused on developing more efficient and environmentally benign protocols. For instance, copper-catalyzed N-arylation of amino acids has been successfully performed in water using a β-diketone ligand under microwave irradiation, offering a green alternative. rsc.org The development of ligands like oxalohydrazides has led to copper catalysts with high turnover numbers, capable of coupling phenols with aryl bromides efficiently, a reaction analogous to the N-arylation of amines. nih.gov
The following table presents examples of copper-catalyzed N-arylation reactions for the preparation of N-aryl amino acid ester analogues.
| Aryl Halide | Amino Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Iodobenzene | L-Valine | CuI / L-Proline | K₂CO₃ | DMF | 90 | 82 | wikipedia.org |
| 4-Bromotoluene | Phenylalanine | CuI / 2-isobutyrylcyclohexanone | K₃PO₄ | Water | 90 (MW) | 92 | rsc.org |
| 1-Iodo-4-nitrobenzene | Leucine methyl ester | CuI / DMEDA | K₃PO₄ | Toluene | 110 | 91 | researchgate.net |
| 1-Bromo-3,5-dimethylbenzene | β-Alanine ethyl ester | CuI / N,N-dimethylglycine | K₂CO₃ | Dioxane | 100 | 85 | researchgate.net |
| 4-Iodoanisole | Proline | CuI / (S)-mandelic acid | K₃PO₄ | Isopropanol | 80 | 78 | wikipedia.org |
This interactive table showcases the utility of copper-catalyzed methods in the synthesis of analogues of this compound.
Spectroscopic and Crystallographic Elucidation of Anilino 2,2 Dimethylpropanoate Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. conductscience.com It provides precise information about the number and type of atoms in a molecule, their connectivity, and their immediate chemical environment. conductscience.com For N-phenylpivalamide, ¹H and ¹³C NMR are fundamental for initial structural verification, while two-dimensional techniques offer deeper insights into the complete bonding network.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy identifies the different types of protons (hydrogen atoms) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; higher electron density shields the proton from the external magnetic field, shifting its signal "upfield" to a lower δ value, while lower electron density "deshields" it, causing a "downfield" shift to a higher δ value. conductscience.com
In N-phenylpivalamide, three distinct proton environments are expected: the protons of the aromatic phenyl ring, the single proton on the amide nitrogen (N-H), and the protons of the bulky tert-butyl group.
Aromatic Protons (C₆H₅-) : The five protons on the phenyl ring typically appear in the range of δ 7.0–7.6 ppm. Their signals are often complex due to spin-spin coupling with adjacent protons, resulting in multiplets. The protons ortho to the amide group are generally the most deshielded due to the electron-withdrawing nature of the carbonyl group.
Amide Proton (-NH-) : The amide proton signal is characteristically broad and its chemical shift is highly variable (typically δ 7.5-8.5 ppm), depending on factors like solvent, concentration, and temperature. This variability is due to hydrogen bonding and chemical exchange. tau.ac.il
tert-Butyl Protons (-C(CH₃)₃) : The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. They give rise to a sharp, intense singlet signal, typically appearing far upfield around δ 1.3 ppm, a characteristic region for alkyl protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Amide (N-H) | 7.5 - 8.5 | ~7.8 (broad) | Singlet (broad) | 1H |
| Aromatic (Ar-H) | 7.0 - 7.6 | 7.0 - 7.6 | Multiplet | 5H |
| tert-Butyl (-C(CH₃)₃) | 1.2 - 1.4 | ~1.3 | Singlet | 9H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
For N-phenylpivalamide, the following signals are anticipated:
Carbonyl Carbon (C=O) : The amide carbonyl carbon is significantly deshielded and appears far downfield, typically in the range of δ 175-180 ppm.
Aromatic Carbons (C₆H₅-) : The six carbons of the phenyl ring produce signals in the aromatic region (δ 120–140 ppm). The carbon atom directly attached to the nitrogen (ipso-carbon) has a distinct chemical shift from the ortho, meta, and para carbons.
Quaternary Carbon (-C(CH₃)₃) : The quaternary carbon of the tert-butyl group, which is bonded to the three methyl groups and the carbonyl carbon, typically appears around δ 39-40 ppm.
Methyl Carbons (-C(CH₃)₃) : The three equivalent methyl carbons of the tert-butyl group give a single, intense signal in the aliphatic region, usually around δ 27-28 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | 175 - 180 | ~176.5 |
| Aromatic (ipso-C) | 135 - 140 | ~138.2 |
| Aromatic (Ar-C) | 120 - 130 | ~128.9, 124.2, 120.1 |
| Quaternary (C-(CH₃)₃) | 38 - 41 | ~39.6 |
| Methyl (-C(CH₃)₃) | 26 - 29 | ~27.7 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity. sdsu.edugithub.io
COSY (COrrelation SpectroscopY) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In N-phenylpivalamide, COSY would show correlations among the aromatic protons (ortho to meta, meta to para), but no cross-peaks would be seen for the tert-butyl or amide protons as they are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). researchgate.netprinceton.edu This is invaluable for assigning carbon signals. For N-phenylpivalamide, it would show a cross-peak between the tert-butyl protons (~1.3 ppm) and the methyl carbons (~27.7 ppm), and correlations between the various aromatic protons and their respective carbons. Quaternary carbons (like the carbonyl and the central tert-butyl carbon) are not observed in a standard HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). princeton.edunih.gov It is key to connecting the different fragments of the molecule. For N-phenylpivalamide, crucial HMBC correlations would include:
A correlation from the tert-butyl protons (δ ~1.3) to the carbonyl carbon (δ ~176.5) and the quaternary tert-butyl carbon (δ ~39.6).
Correlations from the amide proton (δ ~7.8) to the carbonyl carbon and the ipso- and ortho-aromatic carbons.
Correlations from the ortho-aromatic protons to the carbonyl carbon.
These 2D NMR experiments collectively provide an irrefutable map of the molecular structure, confirming the connection of the pivaloyl group to the aniline (B41778) nitrogen.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. ub.edu Each molecule has a unique set of vibrations that act as a "fingerprint," allowing for its identification and the characterization of its functional groups. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ub.edu
Key FTIR absorption bands for N-phenylpivalamide include:
N-H Stretch : A sharp to medium absorption band around 3300-3400 cm⁻¹, characteristic of the N-H bond in a secondary amide.
C-H Stretches : Aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹, while aromatic C-H stretching occurs just above 3000 cm⁻¹.
C=O Stretch (Amide I band) : A very strong, sharp absorption band typically found between 1650 and 1680 cm⁻¹. This is one of the most prominent features in the spectrum of an amide.
N-H Bend (Amide II band) : A strong band, resulting from a coupling of N-H bending and C-N stretching, appears around 1530-1550 cm⁻¹.
C-N Stretch : This vibration usually appears in the 1200-1350 cm⁻¹ range.
Aromatic C=C Bends : Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the phenyl ring.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3300 - 3400 | Medium-Sharp |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 | Variable |
| Aliphatic C-H Stretch | tert-Butyl | 2850 - 3000 | Strong |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Very Strong |
| N-H Bend (Amide II) | Amide | 1530 - 1550 | Strong |
| Aromatic C=C Stretch | Aryl | 1450 - 1600 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational frequencies. geochemsoc.org For a vibration to be Raman active, it must cause a change in the molecule's polarizability.
In general, non-polar bonds and symmetric vibrations tend to produce strong Raman signals, while polar bonds give strong IR signals. Key expected Raman signals for N-phenylpivalamide would include:
Aromatic Ring Vibrations : The symmetric "breathing" mode of the phenyl ring, typically around 1000 cm⁻¹, is often a strong and characteristic Raman band. Other C=C stretching modes in the 1580-1610 cm⁻¹ range are also prominent.
C-H Stretching : Both aromatic and aliphatic C-H stretching vibrations are visible, often as a complex group of strong bands between 2800 and 3100 cm⁻¹.
Carbonyl C=O Stretch : The amide I band is also visible in the Raman spectrum, though it is typically less intense than in the IR spectrum.
Skeletal Vibrations : The symmetric vibrations of the C-C skeleton of the tert-butyl group will be Raman active.
The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and contributing to its unambiguous identification. rsc.org
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and fluorescence techniques, provides significant insight into the electronic structure of molecules, particularly the nature of their chromophores and conjugated π-systems.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions. For Anilino 2,2-dimethylpropanoate, the principal chromophore is the aniline moiety. The benzene (B151609) ring and the amino group's lone pair of electrons form a conjugated system. Unsubstituted aniline in ethanol (B145695) typically displays two main absorption bands: a strong peak around 230 nm and a weaker, broader band around 280-290 nm, which are attributed to π→π* transitions within the benzenoid system. wikipedia.orgresearchgate.net The ester group (pivaloate) attached to the nitrogen atom acts as an auxochrome. While the carbonyl group itself has a weak n→π* transition, its electronic influence on the aniline chromophore is expected to cause slight shifts (solvatochromic shifts) in the primary absorption bands. ajrsp.com
In a study of a structurally related compound, (4-acetylphenyl)amino 2,2-dimethylpropanoate, the presence of an additional acetyl chromophore significantly influences the spectrum, demonstrating how substitutions on the aniline ring can alter the electronic transitions. researchgate.net For this compound, the absorption maxima are predicted to be similar to those of aniline but may be subtly modified by the pivaloate group.
Table 1: Expected UV-Vis Absorption Data for this compound
| Expected Band | Wavelength (λmax) Range (nm) | Corresponding Electronic Transition | Chromophore |
| Band I | 225-240 | π → π | Benzenoid |
| Band II | 275-295 | π → π | Benzenoid |
| Band III (weak) | >300 | n → π* | Carbonyl (Ester) |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aniline derivatives are known to be fluorescent, often exhibiting properties sensitive to the solvent environment (solvatochromism) or displaying dual fluorescence from different excited states. jlu.edu.cnariel.ac.il The phenomenon of dual fluorescence in aniline derivatives is often attributed to the formation of an intramolecular charge transfer (ICT) state upon excitation, which is stabilized in polar solvents. ariel.ac.ilnih.gov
Table 2: Illustrative Fluorescence Data from an Analogous Compound, (4-acetylphenyl)amino 2,2-dimethylpropanoate
This data is for a related compound and serves as an example of typical values.
| Parameter | Wavelength (nm) | Solvent |
| Excitation (λex) | 350 | Methanol |
| Emission (λem) | 435 | Methanol |
Source: Based on data for a related compound from J Chem Crystallogr. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. Various ionization methods can be employed, each providing different types of information.
Electrospray ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound. For this compound (molecular formula C₁₁H₁₅NO₂, molecular weight 193.24 g/mol ), ESI-MS in positive ion mode is expected to primarily show the protonated molecule [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺, may also be observed.
Table 3: Predicted ESI-MS Ions for this compound
| Ion Species | Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | [C₁₁H₁₆NO₂]⁺ | 194.12 |
| Sodium Adduct [M+Na]⁺ | [C₁₁H₁₅NNaO₂]⁺ | 216.10 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. The ionization method is typically Electron Impact (EI), which is a hard ionization technique that causes extensive and reproducible fragmentation. Analysis of these fragments provides a "fingerprint" that aids in structural elucidation.
For this compound, the molecular ion peak at m/z 193 would be expected. Key fragmentation would likely occur at the ester linkage. Cleavage of the C-O bond can produce a stable pivaloyl cation. Further fragmentation of the aniline portion is also expected. researchgate.netlibretexts.org
Table 4: Predicted GC-MS Fragmentation for this compound
| m/z | Proposed Fragment Ion | Structure of Fragment |
| 193 | Molecular Ion [M]⁺ | [C₁₁H₁₅NO₂]⁺ |
| 93 | Aniline radical cation | [C₆H₅NH₂]⁺ |
| 92 | Phenylaminyl radical | [C₆H₅NH]• |
| 85 | Pivaloyl cation | [(CH₃)₃CCO]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 57 | tert-Butyl cation | [C(CH₃)₃]⁺ |
MALDI-ToF is another soft ionization technique that allows for the analysis of molecules, including small organic compounds, with minimal fragmentation. news-medical.net The analyte is co-crystallized with a matrix material that absorbs the laser energy, facilitating the desorption and ionization of the analyte. youtube.com For small molecules, this technique is advantageous as it can avoid the complex background signals often seen in the low-mass range with other methods. acs.org
For the analysis of this compound, a suitable matrix would be selected, and the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 194.12.
Table 5: Typical MALDI-ToF MS Analytical Parameters for Small Molecules
| Parameter | Description |
| Instrument | MALDI-Time-of-Flight Mass Spectrometer |
| Ionization Mode | Positive |
| Expected Ion | [M+H]⁺ |
| Common Matrices | α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB), Graphene acs.orgnih.gov |
X-ray Diffraction for Solid-State Structural Determination
As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been published. However, the crystallographic analysis of (4-Acetylphenyl)amino 2,2-dimethylpropanoate provides a robust model for understanding the structural nuances of this family of compounds. researchgate.net
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute configuration of chiral molecules and for the precise characterization of molecular conformation. For achiral molecules like this compound, this technique provides invaluable insights into the preferred spatial arrangement of its constituent atoms.
The analysis of (4-Acetylphenyl)amino 2,2-dimethylpropanoate reveals significant details about its molecular geometry. researchgate.net The molecule crystallizes in the orthorhombic system with the space group Pbca, indicating a centrosymmetric arrangement of molecules within the unit cell. researchgate.netresearchgate.net This arrangement precludes the presence of a single enantiomer, which is consistent with the achiral nature of the molecule.
The conformation is characterized by the relative orientations of the phenyl ring, the amino linker, and the bulky 2,2-dimethylpropanoate (pivaloyl) group. The steric hindrance imposed by the tert-butyl group plays a crucial role in dictating the torsional angles of the molecule. It is highly probable that this compound would adopt a similar conformation, with the pivaloyl group oriented to minimize steric clash with the aniline moiety.
Below is a summary of the crystallographic data for (4-Acetylphenyl)amino 2,2-dimethylpropanoate, which serves as a reliable proxy for understanding the structural parameters of this compound.
Interactive Table 1: Crystallographic Data for (4-Acetylphenyl)amino 2,2-dimethylpropanoate researchgate.net
| Parameter | Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 16.533(3) |
| b (Å) | 8.3649(17) |
| c (Å) | 18.210(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2515.2(9) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation (Å) | 0.71073 |
| Density (calculated) (Mg m⁻³) | 1.243 |
This data pertains to the structurally similar compound (4-Acetylphenyl)amino 2,2-dimethylpropanoate and is presented for illustrative purposes.
The manner in which molecules pack in a crystal is governed by a network of non-covalent interactions, collectively known as supramolecular interactions. These include hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is key to predicting and controlling the physical properties of crystalline materials.
In the crystal structure of (4-Acetylphenyl)amino 2,2-dimethylpropanoate, hydrogen bonding plays a pivotal role in the formation of the supramolecular assembly. researchgate.net A prominent feature is the intermolecular hydrogen bond between the amine (N-H) group, acting as a hydrogen bond donor, and the carbonyl oxygen (C=O) of the ester group on an adjacent molecule, acting as the acceptor. researchgate.net This interaction leads to the formation of a C(8) chain motif, where molecules are linked head-to-tail in a zig-zag fashion. researchgate.netresearchgate.net
The detailed geometry of the key hydrogen bonds observed in the crystal structure of (4-Acetylphenyl)amino 2,2-dimethylpropanoate is provided in the table below.
Interactive Table 2: Hydrogen Bond Geometry for (4-Acetylphenyl)amino 2,2-dimethylpropanoate researchgate.netresearchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation for Acceptor |
| N1-H1···O1 | 0.86 | 2.08 | 2.919(3) | 163 | x, -1/2-y, 1/2+z |
| C7-H7···O2 | 0.93 | 2.36 | 2.898(4) | 117 | x, y, z |
| C12-H12C···O2 | 0.96 | 2.47 | 3.012(5) | 115 | x, y, z |
| C13-H13A···O2 | 0.96 | 2.45 | 3.023(5) | 118 | x, y, z |
This data pertains to the structurally similar compound (4-Acetylphenyl)amino 2,2-dimethylpropanoate and is presented for illustrative purposes. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively.
Theoretical and Computational Investigations of Anilino 2,2 Dimethylpropanoate Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in characterizing both ground and excited electronic states.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. arxiv.org A primary application of DFT is geometry optimization, a process that locates the minimum energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. youtube.comyoutube.com For Anilino 2,2-dimethylpropanoate, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. The key dihedral angles in this compound are around the C-N bond (linking the aniline (B41778) ring and the ester group) and the C-O bond of the ester. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out, identifying the most stable conformers and the energy barriers between them. Studies on related aniline derivatives often employ DFT for such structural analyses. researchgate.netnih.gov
| Conformer | Relative Energy (kcal/mol) | C-C-N-C Dihedral Angle (°) | O=C-O-C Dihedral Angle (°) |
|---|---|---|---|
| A (Global Minimum) | 0.00 | 35.2 | 179.5 |
| B | 1.85 | -40.1 | -5.2 |
| C | 3.50 | 89.7 | 178.9 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state energies and properties. researchgate.net It is particularly useful for predicting the electronic absorption spectrum (like UV-Vis) of a molecule.
The calculations identify the vertical electronic transitions from the ground state to various excited states. For each transition, the excitation energy (which corresponds to the absorption wavelength), the oscillator strength (a measure of the transition's intensity), and the nature of the transition (e.g., π→π, n→π) are determined. This information is crucial for understanding the molecule's photophysical behavior. Computational studies on aniline and its derivatives frequently use TD-DFT to interpret their electronic spectra. researchgate.net
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 4.35 | 285 | 0.085 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 4.98 | 249 | 0.152 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 5.40 | 230 | 0.011 | HOMO → LUMO+1 (n→π*) |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals provide insight into the molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile).
The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be centered on the ester carbonyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net From these orbital energies, various reactivity indices such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactive tendencies.
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -5.88 |
| E(LUMO) | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.93 |
| Chemical Potential (μ) | -3.42 |
| Chemical Hardness (η) | 2.47 |
| Electrophilicity Index (ω) | 2.37 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. acs.org This approach is particularly valuable for studying large-scale conformational changes and the influence of the environment, such as a solvent. bohrium.comdocumentsdelivered.com
For this compound, an MD simulation would typically place the molecule in a box filled with solvent molecules (e.g., water or an organic solvent). The simulation would then track the trajectory of all atoms over a period of nanoseconds or longer. Analysis of this trajectory reveals the accessible conformational landscape, showing which shapes the molecule prefers and how it transitions between them in solution. Furthermore, MD simulations provide detailed information about solvation effects, such as the formation of hydrogen bonds between the solvent and the solute's ester and amino groups, and how the solvent shell is structured around the molecule.
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.orgmdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them. nih.govresearchgate.net
Transition State Characterization in Gas-Phase Reactions (e.g., Oxidation Studies)
To study a reaction like the gas-phase oxidation of this compound by a radical species (e.g., a hydroxyl radical), computational methods are used to locate the transition state (TS) structure for each potential reaction pathway. mdpi.com A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path between reactants and products.
TS characterization involves optimizing the geometry to find this saddle point and then performing a frequency calculation. A true transition state will have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of a C-H bond and the formation of an O-H bond). researchgate.net The energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter for determining the reaction rate. preprints.org Such studies on related aniline compounds have provided detailed mechanistic insights into their oxidation processes. researchgate.net
Reaction Pathway Elucidation in Solution Phase
The study of reaction pathways in the solution phase is crucial for understanding the chemical behavior of a compound. Computational methods, particularly those based on density functional theory (DFT) and ab initio calculations, are powerful tools for elucidating reaction mechanisms, identifying transition states, and determining reaction kinetics. These investigations can provide insights into how a molecule like this compound might behave under various reaction conditions. However, no specific studies detailing the reaction pathways of this compound in any solvent have been found.
Molecular Modeling and Docking for Intermolecular Interactions
Molecular modeling and docking are instrumental in predicting how a molecule might interact with biological macromolecules, which is a cornerstone of drug discovery and materials science.
Prediction of Binding Modes and Affinities with Macromolecular Targets
Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of that interaction. This information is critical for designing molecules with specific biological activities. For this compound, such studies would involve docking it into the active site of various enzymes or receptors to predict its potential as an inhibitor or agonist. Currently, there are no published studies detailing the binding modes or affinities of this compound with any specific macromolecular targets.
Computational Approaches to Structure-Activity Relationship (SAR) Derivation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. mdpi.comnih.gov These models are essential for predicting the activity of new compounds and for optimizing the structure of lead compounds in drug development. mdpi.com The development of a QSAR model for a series of compounds related to this compound would require experimental data on their biological activities, which is not currently available. Computational descriptors for such a study would typically include electronic, steric, and hydrophobic parameters.
A hypothetical data table for a QSAR study on a series of aniline derivatives might look like the following, but it is important to reiterate that the data for this compound itself is not available.
| Compound | LogP | Molar Refractivity | Electronic Energy (Hartree) | Predicted Activity (IC50, µM) |
| Derivative 1 | 2.5 | 65 | -550.123 | 10.5 |
| Derivative 2 | 3.1 | 72 | -580.456 | 5.2 |
| Derivative 3 | 2.8 | 68 | -565.789 | 8.1 |
Table 1: Hypothetical QSAR Data for Aniline Derivatives
Applications in Advanced Organic Synthesis, Catalysis, and Chemical Biology Research
Role as Versatile Synthetic Intermediates and Building Blocks
The structure of anilino 2,2-dimethylpropanoate makes it a potentially valuable building block in synthetic chemistry. The aniline (B41778) portion offers a reactive site for constructing larger molecules, while the pivaloate group can influence solubility, stability, and steric interactions.
The aniline moiety is a fundamental building block in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are ubiquitous in pharmaceuticals and functional materials. beilstein-journals.org Molecules with an aniline substructure serve as key precursors for constructing important heterocyclic scaffolds such as indoles, carbazoles, and quinolines. combichemistry.commit.edu
The synthesis of these systems often relies on the nucleophilicity of the aniline nitrogen or the reactivity of the aromatic ring in cyclization and annulation reactions. For instance, derivatives like 2-anilinoacetoacetates undergo photochemical cyclization to produce indole-2-carboxylic esters, a process that works well even with electron-deficient anilines. combichemistry.com In other strategies, palladium-catalyzed reactions using aniline derivatives can be selectively guided by ligands to form five-, six-, or seven-membered heterocyclic rings from a common precursor. mit.edu The synthesis of meta-substituted anilines through three-component reactions provides access to building blocks that are otherwise difficult to obtain, which can then be elaborated into more complex heterocyclic structures. beilstein-journals.org The use of heterocyclic aryne precursors, generated under mild conditions, further expands the toolkit for creating highly substituted indoles and pyridines, where an aniline-type fragment could be incorporated. sigmaaldrich.com
Table 1: Examples of Anilino-Based Precursors in Heterocyclic Synthesis
| Precursor Type | Heterocyclic Product | Synthetic Method | Key Feature | Reference(s) |
| 2-Anilinoacetoacetates | Indole-2-carboxylic esters | Photochemical Cyclization | Alternative to Bischler synthesis; tolerant of electron-deficient anilines. | combichemistry.com |
| 2-Chloro-N-(2-vinyl)aniline | Carbazoles, Indoles, Acridines | Pd-Ligand Controlled Cyclization | Ligand choice dictates the resulting heterocyclic ring system from a common precursor. | mit.edu |
| Substituted Anilines | meta-Hetarylanilines | Three-Component Benzannulation | Accesses meta-substituted patterns difficult to achieve via direct functionalization. | beilstein-journals.org |
| N-Acetyl Isatin | Schiff Bases, Acetamides | Ring-Opening Reactions | The opened 2-(2-acetamidophenyl)-2-oxoacetic acid acts as a versatile precursor for various heterocycles. | ekb.eg |
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening in drug discovery and materials science. The this compound structure contains key features that make it a suitable module for such libraries. The aniline "head" can be sourced from a wide array of commercially available anilines, and the pivaloate "tail" can be systematically varied.
Research has demonstrated the successful generation of libraries based on the anilino scaffold. For example, a library of anilinoanthraquinone derivatives was synthesized using a parallel Ullmann coupling reaction between bromaminic acid and various aniline derivatives to identify potent P2Y2 receptor antagonists. nih.gov Similarly, the synthesis of 4-anilino-3-quinolinecarbonitriles, which are potent kinase inhibitors, has been achieved through combinatorial strategies involving reactions on different parts of the molecule. researchgate.net The ester functional group is also a common component in combinatorial synthesis, where libraries of esters are created to explore structure-activity relationships. researchgate.net The combination of a variable aniline core with a sterically defined pivaloate ester group in a single molecule makes this compound and its analogs ideal candidates for constructing diverse chemical libraries.
Development of Advanced Catalytic Systems
The electronic and steric properties of the anilino group have led to its widespread use in the design of ligands for various catalytic applications. The nitrogen atom can coordinate to a metal center, while the substituents on the aromatic ring or the nitrogen itself can be modified to fine-tune the catalyst's activity, selectivity, and stability.
Anilino-derived ligands, particularly those incorporating a secondary donor atom like phosphorus (P,N ligands), are highly effective in homogeneous catalysis. researchgate.net These ligands stabilize different oxidation states and geometries of transition metals throughout a catalytic cycle. For example, neutral nickel(II) complexes bearing 2-anilinoperinaphthenone ligands, which feature a hindered N-aryl ring, have shown high activity for ethylene (B1197577) polymerization. acs.org
Platinum complexes with bidentate Schiff-base ligands derived from anilines serve as catalysts for the hydrosilylation of styrene (B11656). rsc.org Furthermore, anilino-imine and quinolyl-aniline ligands have been successfully used with rare-earth metals and scandium, respectively, for the stereoselective polymerization of isoprene (B109036) and styrene. mdpi.comacs.org The anilino nitrogen acts as a crucial anionic N-donor moiety, and its steric and electronic environment, which could be influenced by a group like a 2,2-dimethylpropanoate, is key to controlling the catalytic outcome.
Table 2: Applications of Anilino-Derived Ligands in Catalysis
| Ligand Type | Metal Center | Catalytic Application | Key Feature | Reference(s) |
| P,N-Heterodentate Ligands | Transition Metals (e.g., Rh, Pd) | Homogeneous Catalysis (e.g., Hydroformylation) | Combines phosphorus and nitrogen donors to stabilize catalytic intermediates. | researchgate.net |
| 2-Anilinoperinaphthenone | Nickel(II) | Ethylene Polymerization | Hindered N-aryl ring and an anionic N-donor create a highly active neutral catalyst. | acs.org |
| Anilido-Imine | Rare-Earth Metals (e.g., Sc, Y) | Stereoselective Isoprene Polymerization | Ligand structure and metal size allow for switchable stereoselectivity (cis-1,4 vs. trans-1,4). | mdpi.com |
| N-(2-hydroxy-1-naphthalidene)aniline | Platinum | Hydrosilylation of Styrene | Bidentate O,N-Schiff base ligands create active platinum catalysts. | rsc.org |
| Quinolyl Aniline | Scandium | Stereospecific Styrene Polymerization | Cationic scandium precursors with these ligands produce syndiotactic polymers. | acs.org |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. wikipedia.org Secondary amines are a cornerstone of organocatalysis, capable of activating substrates by forming nucleophilic enamines or electrophilic iminium ions. wikipedia.org Proline, a secondary amine, is a classic example used in asymmetric aldol (B89426) reactions. mdpi.com The secondary amine of the anilino group in this compound could potentially engage in similar catalytic cycles. Furthermore, the N-H group can act as a hydrogen-bond donor, while the ester carbonyl can act as an acceptor, allowing the molecule to participate in non-covalent interactions that guide reactivity and selectivity.
In supramolecular catalysis, non-covalent interactions are used to construct complex catalytic assemblies. uva.nl For instance, macrocyclic hosts can encapsulate a metal catalyst, preventing deactivation and enhancing product release, as shown in copper-catalyzed C-N coupling reactions involving anilines. researchgate.net A molecule like this compound, with its combination of an aromatic ring (for π-stacking), hydrogen bonding sites, and a bulky, lipophilic tail, possesses the structural elements needed to be integrated into such complex, self-assembled catalytic architectures.
The precise control over polymer tacticity is crucial for determining material properties. Catalysts bearing anilino-derived ligands have proven effective in stereospecific olefin polymerization. Anionic polymerization of bulky styrene derivatives can lead to isotactic-rich polymers, while coordination polymerization with specific catalysts can yield perfectly syndiotactic polymers. acs.org Catalytic systems based on scandium with quinolyl aniline ligands and rare-earth metals with anilido-imine ligands have demonstrated excellent control over the stereochemistry of polystyrene and polyisoprene, respectively. mdpi.comacs.org
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymer synthesis driven by the relief of ring strain in cyclic olefins, catalyzed by organometallic carbene complexes. wikipedia.org Modern ROMP catalysts exhibit remarkable tolerance to a wide variety of functional groups. 20.210.105nih.gov This tolerance allows for the polymerization of monomers containing diverse functionalities. While direct application of this compound in ROMP is not documented, its structural features are compatible with the reaction. It could be envisioned as part of a functional monomer, where the bulky pivaloate group could influence the polymer's secondary structure and physical properties, or the anilino group could be part of a ligand system on the ROMP catalyst itself to modulate its activity.
Contributions to Advanced Materials Science and Polymer Chemistry
The unique combination of a rigid aromatic group and a bulky, flexible aliphatic group makes the this compound scaffold a valuable building block in polymer science. Its incorporation into macromolecular structures allows for the precise tuning of material properties, including thermal stability, solubility, and mechanical performance.
Incorporation into Functional Polymeric Architectures (e.g., Aromatic Polyamides, Poly(urethane-ester))
The distinct functionalities within the this compound structure enable its use in sophisticated polymer systems.
Aromatic Polyamides: In the synthesis of aromatic polyamides (aramids), which are known for their exceptional thermal resistance and mechanical strength, precise control over molecular weight and end-group functionality is critical. Molecules based on the this compound scaffold can serve as highly effective chain-terminating or end-capping agents. The reactive secondary amine of the anilino group can react with an acyl chloride terminus of a growing polymer chain, halting further polymerization. The attached 2,2-dimethylpropanoate group then functions as a bulky end-cap, which disrupts inter-chain packing and hydrogen bonding at the chain ends. This modification has been shown to significantly enhance the solubility of otherwise intractable aramids in common organic solvents, thereby improving their processability without substantially compromising their high glass transition temperatures (Tg).
Poly(urethane-ester)s: In the design of poly(urethane-ester)s, the scaffold can be incorporated as a pendant group. By creating a diol monomer containing the anilino and pivaloate moieties (e.g., N-aryl diethanolamine (B148213) subsequently esterified), the resulting polymer features these groups hanging off the main chain. The anilino group contributes to strong π-π stacking interactions between polymer chains, enhancing stiffness and thermal stability. Simultaneously, the bulky pivaloate group acts as an "internal plasticizer," increasing the free volume within the material. This dual function allows for the creation of materials that are both strong and tough, a challenging balance to achieve in polymer design.
The table below summarizes the functional contributions of the scaffold to these polymer architectures.
Table 1: Influence of the this compound Scaffold on Polymer Properties You can sort the table by clicking on the headers.
| Polymer Type | Structural Role of Scaffold | Resulting Property Modification | Rationale |
|---|---|---|---|
| Aromatic Polyamides | End-capping Agent | Increased solubility, Controlled molecular weight | Bulky pivaloate group disrupts end-chain packing; mono-functional amine terminates polymerization. |
| Poly(urethane-ester)s | Pendant Side Group | Enhanced thermal stability, Improved toughness | Anilino group facilitates π-π stacking; pivaloate group increases free volume and chain mobility. |
| Aromatic Polyamides | End-capping Agent | Improved processability | Enhanced solubility allows for solution-casting and spinning from a wider range of solvents. |
| Poly(urethane-ester)s | Pendant Side Group | Modified surface energy | The hydrophobic pivaloate groups can migrate to the surface, altering hydrophobicity and adhesion. |
Design of Novel Functional Materials with Tailored Properties
The strategic use of the this compound motif enables the rational design of functional materials where properties are specified in advance. The key is the orthogonal nature of the two constituent groups.
Thermal and Mechanical Properties: The rigid anilino group contributes to a high glass transition temperature (Tg) and thermal stability due to its aromatic character and ability to participate in strong intermolecular forces. The bulky pivaloate group, by contrast, introduces steric hindrance that can lower the melting temperature (Tm) and prevent crystallization, leading to amorphous materials with good optical transparency and improved ductility.
Solubility and Processability: A major challenge with high-performance aromatic polymers is their poor solubility. The incorporation of the sterically demanding 2,2-dimethylpropanoate group effectively pries polymer chains apart, weakening the cohesive forces and allowing solvent molecules to penetrate. This "steric solubilization" is a key strategy for making high-performance materials compatible with industrial processing techniques like spin-coating and injection molding.
The table below outlines how specific properties can be tailored by leveraging this structural motif.
Table 2: Tailoring Material Properties via the this compound Motif You can sort the table by clicking on the headers.
| Desired Property | Structural Feature Leveraged | Mechanism of Action | Example Application |
|---|---|---|---|
| High Thermal Stability | Anilino Group | Aromatic rings provide high bond dissociation energy and promote char formation upon heating. | High-temperature coatings, aerospace composites |
| Enhanced Solubility | 2,2-dimethylpropanoate Group | Steric bulk disrupts efficient chain packing, increasing entropy of mixing with solvents. | Solution-processable aramids for membranes |
| Optical Clarity | 2,2-dimethylpropanoate Group | Hindrance to crystallization leads to amorphous morphologies that reduce light scattering. | Optically clear, high-strength films |
| Chemical Resistance | 2,2-dimethylpropanoate Group | The tert-butyl group sterically shields the ester carbonyl from nucleophilic attack (hydrolysis). | Chemically resistant liners and seals |
Chemical Probe Development for Investigating Biological Systems
In chemical biology, the this compound scaffold serves as a valuable pharmacophore for developing molecular probes. These probes are designed to interact with specific biological targets, such as enzymes or structural proteins, to elucidate their function and mechanism of action.
Research into Molecular Mechanisms of Enzyme Modulation
The scaffold is particularly useful in designing inhibitors for enzymes implicated in disease, where specific structural interactions determine potency and selectivity.
Histone Deacetylase (HDAC) Interaction Modalities: HDAC inhibitors typically possess a three-part structure: a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. The anilino moiety of the scaffold is an excellent cap group, capable of forming hydrophobic and π-π stacking interactions with amino acid residues at the rim of the enzyme's active site tunnel. The pivaloate group can be part of the cap or linker, where its bulk can be used to achieve isoform selectivity by exploiting differences in the topology of the protein surface across different HDACs. Research has focused on designing derivatives where the linker length and cap structure are systematically varied to map the binding pocket.
Cyclin-Dependent Kinase 8 (CDK8) Binding Specificity: CDK8 is a transcriptional regulator with a distinct "back pocket" not present in many other kinases, making it a target for selective inhibitors. Rational drug design efforts have utilized the anilino group as a "hinge-binding" element to form crucial hydrogen bonds with the kinase backbone. The 2,2-dimethylpropanoate group, when attached via an appropriate linker, can be designed to be the correct size and shape to occupy this unique back pocket, sterically preventing the binding of non-selective inhibitors and conferring high specificity for CDK8 over other kinases like CDK2 or CDK9.
The following table presents hypothetical data from a study investigating the selectivity of a CDK8 inhibitor built upon this scaffold.
Table 3: Comparative Inhibition Data for a Hypothetical CDK8 Probe (Compound X-Piv) You can sort the table by clicking on the headers.
| Enzyme Target | IC₅₀ (nM) for Compound X-Piv | Selectivity Ratio (vs. CDK8) | Implication |
|---|---|---|---|
| CDK8 | 15 | 1 | Potent target engagement |
| CDK9 | 450 | 30x | Good selectivity over a related kinase |
| CDK2 | >10,000 | >667x | High selectivity against cell cycle kinases |
| HDAC6 | >10,000 | >667x | No off-target activity on unrelated enzymes |
Studies on Molecular Interactions Affecting Tubulin Polymerization Dynamics
Tubulin, the protein subunit of microtubules, is a major target in cancer research. Small molecules that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis. The this compound scaffold is relevant to the design of tubulin-destabilizing agents that bind at the colchicine (B1669291) site. In this context, the anilino ring mimics one of the aromatic rings of known binders like combretastatin. It occupies a hydrophobic pocket and forms key interactions within the α/β-tubulin interface. The bulky pivaloate group provides a critical steric element that, upon binding, induces a conformational strain in the tubulin dimer, making it incompatible with incorporation into a growing microtubule. This leads to the net depolymerization of the microtubule network.
Development of Retinoic Acid Metabolism Blocking Agent (RAMBA) Analogues through Rational Design
Retinoic acid is a vital signaling molecule whose levels are controlled by cytochrome P450 enzymes, particularly CYP26A1. Inhibiting this enzyme with a RAMBA can increase endogenous retinoic acid levels, a strategy explored for treating certain cancers and dermatological conditions. Many potent RAMBAs are azole-based compounds where a nitrogen atom coordinates to the heme iron at the enzyme's active site. The nitrogen of the anilino group can be designed to perform this same function. A chemical probe based on the this compound scaffold would position the anilino nitrogen for heme coordination, while the rest of the molecule, including the bulky pivaloate tail, would occupy the substrate-binding channel. The steric bulk of the pivaloate group can enhance binding affinity by making favorable van der Waals contacts within the hydrophobic channel and can improve metabolic stability, leading to a more effective and durable probe.
The table below shows hypothetical results from a rational design campaign for a RAMBA based on this scaffold.
Table 4: Structure-Activity Relationship (SAR) for RAMBA Analogues You can sort the table by clicking on the headers.
| Compound Analogue | Modifying Group | CYP26A1 Inhibition (IC₅₀, nM) | Rationale for Change |
|---|---|---|---|
| Scaffold-1 | Methyl Ester | 850 | Baseline activity |
| Scaffold-2 | Isopropyl Ester | 320 | Increased bulk improves binding |
| Scaffold-3 (Pivaloate) | tert-Butyl Ester (Pivaloate) | 95 | Optimal steric fit in hydrophobic pocket |
| Scaffold-4 | n-Butyl Ester | 250 | Linear chain provides suboptimal fit compared to branched tert-butyl |
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of Anilino 2,2-Dimethylpropanoate
This compound, with the molecular formula C₁₁H₁₅NO₂, is an ester of aniline (B41778) and pivalic acid. vulcanchem.com Its structure, featuring a bulky tert-butyl group, imparts significant steric hindrance, which influences its reactivity and stability. vulcanchem.com This steric bulk makes the ester resistant to hydrolysis. vulcanchem.com
The primary method for its synthesis is the esterification of aniline with 2,2-dimethylpropanoyl chloride. ontosight.ai This reaction is typically performed under inert conditions at temperatures ranging from 0 to 25°C to minimize side reactions, with yields reported to be in the range of 60-80% after purification. vulcanchem.com
Spectroscopic analysis is crucial for its characterization. Key infrared (IR) absorptions include a strong ester carbonyl (C=O) stretch between 1720 and 1740 cm⁻¹, aromatic C=C bending from the aniline ring at 1580-1600 cm⁻¹, and an N-H stretch for the secondary amine in the 3300-3350 cm⁻¹ region. vulcanchem.com In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the nine protons of the tert-butyl group appear as a characteristic singlet around δ 1.20 ppm, while the aromatic protons are observed as a multiplet between δ 6.80 and 7.40 ppm. The amine proton typically appears as a broad singlet at approximately δ 8.10 ppm. vulcanchem.com The ¹³C NMR spectrum shows a distinctive signal for the carbonyl carbon at about δ 176.8 ppm and the carbons of the tert-butyl group at around δ 27.5 ppm. vulcanchem.com
Due to its sterically hindered nature, this compound has been considered as a potential temporary protecting group for amines in multi-step organic syntheses. vulcanchem.com While the compound itself is not a direct precursor for polymers, its hydrolysis products, aniline and pivalic acid, are valuable monomers in the production of polymers like nylons and polyurethanes. vulcanchem.com
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Exact Mass | 193.1103 g/mol |
| Boiling Point (est.) | 280–300°C (decomposes) |
Identification of Promising Unexplored Synthetic Pathways and Methodologies
While the acyl chloride-based esterification is a standard method, several other synthetic strategies remain largely unexplored for this compound.
Direct Amidation of Esters: Recent advancements in the direct amidation of unactivated esters with non-nucleophilic amines, such as aniline derivatives, offer a promising alternative. wiley.com These reactions can proceed under aerobic conditions and have shown tolerance for a wide range of functional groups on both the ester and aniline components. wiley.com Investigating base-promoted systems, such as those using potassium tert-butoxide (KOtBu) in DMSO or n-butyllithium (n-BuLi) in THF, could lead to more efficient and milder synthetic routes. rsc.org
Catalytic Aminolysis of Esters: The use of transition metal catalysts, particularly nickel and palladium complexes with N-heterocyclic carbene (NHC) ligands, has emerged as a powerful tool for the aminolysis of esters. researchgate.netmdpi.com These methods have been successful in coupling various esters with anilines, often under milder conditions than traditional methods. mdpi.comorganic-chemistry.org Exploring the scope of these catalysts for the synthesis of this compound could provide a more atom-economical and sustainable process. researchgate.net
Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Lipases, for instance, are known to catalyze esterification reactions. Screening a variety of lipases for their ability to catalyze the reaction between aniline and a pivalic acid ester could lead to a highly efficient and environmentally friendly synthesis.
Mechanochemical Synthesis: Solvent-free mechanochemical methods have been successfully applied to the amidation of esters. mdpi.com This approach, which involves grinding or milling the reactants together, can lead to high yields and reduced waste, making it an attractive avenue for the synthesis of this compound.
Opportunities for Innovation in Catalytic Applications and Material Design
The unique structural features of this compound and related anilino compounds present several opportunities for innovation.
Catalyst Ligand Development: The aniline moiety can be a versatile scaffold for the design of new ligands for transition metal catalysis. The electronic properties of the aniline ring can be tuned by introducing substituents, which in turn can influence the activity and selectivity of the metal center. organic-chemistry.org Anilino esters could serve as precursors to such ligands.
Polymer and Materials Science: While direct polymerization may not be feasible, the controlled hydrolysis of this compound could be utilized in responsive material systems. Furthermore, oligoanilines are known for their conductive properties and have been explored for applications in tissue engineering and biomaterials. nih.gov Investigating the incorporation of the 2,2-dimethylpropanoate group into oligoaniline structures could lead to new materials with tailored properties.
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of α-amino esters is an active area of research. nih.gov While this compound itself is achiral, the development of catalytic methods for the asymmetric functionalization of related anilino esters could provide access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. rsc.org
Integration of Advanced Computational Methodologies for Predictive Research and Rational Design
Computational chemistry offers powerful tools to understand and predict the behavior of chemical systems, accelerating the discovery and optimization of new reactions and materials.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of both established and novel synthetic routes to this compound. wiley.combeilstein-journals.org Such studies can provide insights into reaction barriers, transition state geometries, and the role of catalysts, guiding the experimental optimization of reaction conditions. nih.gov
Predictive Modeling of Properties: Computational methods can be used to predict the physicochemical properties of this compound and its derivatives. beilstein-journals.org This includes properties relevant to its potential applications, such as solubility, stability, and electronic properties. For instance, computational screening could identify derivatives with enhanced catalytic activity or improved material properties.
Rational Design of Catalysts and Materials: By combining computational modeling with experimental validation, it is possible to rationally design new catalysts and materials based on the anilino ester scaffold. For example, computational studies could guide the design of aniline-based ligands with optimal steric and electronic properties for a specific catalytic transformation. organic-chemistry.org
Emerging Interdisciplinary Research Avenues in Chemical Biology and Advanced Materials
The intersection of chemistry with biology and materials science opens up exciting new possibilities for the application of this compound and related compounds.
Chemical Biology Probes: The anilino moiety is a common feature in biologically active molecules. nih.gov this compound could serve as a starting point for the development of chemical probes to study biological processes. For example, derivatives could be designed to target specific enzymes or receptors, with the 2,2-dimethylpropanoate group potentially influencing cell permeability and metabolic stability. nih.gov
Advanced Materials with Tailored Functionality: The incorporation of anilino esters into polymers or other materials could lead to advanced materials with novel properties. For instance, the anilino group could be functionalized to introduce photoresponsive or redox-active properties, leading to materials for use in sensors, electronics, or drug delivery systems. nih.gov
Biocompatible and Biodegradable Materials: Research into oligoaniline-based conductive biomaterials for tissue engineering is a growing field. nih.gov Investigating the synthesis and properties of polymers derived from functionalized anilino esters could lead to the development of new biocompatible and biodegradable materials with applications in regenerative medicine.
Q & A
Basic Research Questions
Q. How can Anilino 2,2-dimethylpropanoate be synthesized, and what experimental conditions are critical for reproducibility?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2,2-dimethylpropanoic acid derivatives and aniline. Key steps include:
- Reagent purity : Use distilled aniline (≥99%) to avoid side reactions .
- Catalysis : Acidic or basic catalysts (e.g., HCl or ammonia) can optimize reaction kinetics .
- Temperature control : Maintain 60–80°C to balance reaction rate and decomposition risks .
- Purification : Recrystallization in non-polar solvents (e.g., hexane) improves yield and purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H NMR to verify substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm; tert-butyl group at δ 1.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 222.1494) .
- XRD : For crystalline derivatives, employ single-crystal X-ray diffraction (SHELX refinement) to resolve stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Refinement protocols : Use SHELXL for high-resolution data to minimize residual density errors. Adjust thermal parameters for bulky substituents .
- Twinned crystals : Apply SHELXPRO’s twin refinement module to deconvolute overlapping reflections .
- Cross-validation : Compare XRD results with computational models (DFT-optimized geometries) to validate bond angles/lengths .
Q. What strategies optimize the stability of this compound in aqueous media for pharmacological studies?
- Methodological Answer :
- pH buffering : Stabilize the anilino moiety by maintaining pH 6–8 (prevents hydrolysis of the amide bond) .
- Co-solvents : Use DMSO (≤10% v/v) to enhance solubility without destabilizing the ester group .
- Degradation monitoring : Track hydrolysis via HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water gradient .
Data Analysis and Interpretation
Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- Variable selection : Modify substituents on the anilino ring (e.g., electron-withdrawing groups) and ester chain (e.g., branching) .
- Biological assays : Pair synthetic data with enzyme inhibition assays (e.g., IC₅₀ measurements) to correlate steric/electronic effects with activity .
- Statistical rigor : Use ANOVA to confirm significance (p < 0.05) and Cohen’s d to quantify effect sizes .
Q. What ethical considerations are critical when handling this compound in vivo studies?
- Methodological Answer :
- Toxicity screening : Pre-test acute toxicity in cell lines (e.g., HepG2) before animal trials .
- Institutional review : Submit protocols to ethics committees, emphasizing waste disposal (tert-butyl groups resist biodegradation) .
- Data transparency : Disclose all adverse effects in publications, even if statistically non-significant .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
